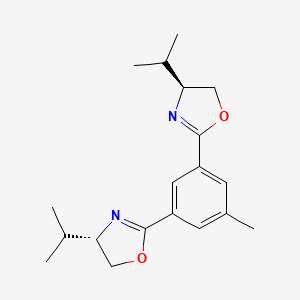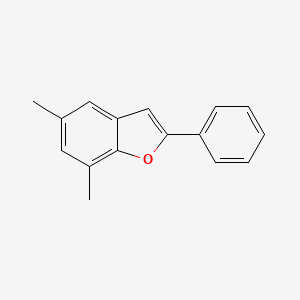
5,7-Dimethyl-2-phenyl-1-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dimethyl-2-phenylbenzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds characterized by a fused benzene and furan ring. This specific compound is notable for its structural features, which include two methyl groups at positions 5 and 7, and a phenyl group at position 2. These structural modifications confer unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-2-phenylbenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular Wittig reaction, which involves the photochemical reaction of suitable precursors to form the benzofuran ring . This method is advantageous due to its relatively mild reaction conditions and high specificity.
Industrial Production Methods: Industrial production of 5,7-Dimethyl-2-phenylbenzofuran may involve catalytic processes to ensure high yield and purity. Recent advancements in catalytic strategies have enabled more efficient synthesis of benzofuran derivatives . These methods often employ metal catalysts and optimized reaction conditions to facilitate the cyclization process.
Analyse Des Réactions Chimiques
Types of Reactions: 5,7-Dimethyl-2-phenylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions are commonly employed.
Major Products: The major products formed from these reactions include various substituted benzofurans, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Applications De Recherche Scientifique
5,7-Dimethyl-2-phenylbenzofuran has garnered significant interest in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits potential antimicrobial and anticancer activities
Industry: The compound is used in the development of dyes, polymers, and other industrial materials.
Mécanisme D'action
The mechanism of action of 5,7-Dimethyl-2-phenylbenzofuran involves its interaction with specific molecular targets. For instance, benzofuran derivatives have been shown to inhibit enzymes such as tyrosinase and topoisomerase, which are involved in critical biological pathways . The compound’s structural features enable it to bind to these targets effectively, thereby modulating their activity and exerting its biological effects.
Comparaison Avec Des Composés Similaires
2-Phenylbenzofuran: Lacks the methyl groups at positions 5 and 7, resulting in different chemical and biological properties.
5,7-Dimethylbenzofuran: Lacks the phenyl group at position 2, which affects its reactivity and applications.
Uniqueness: 5,7-Dimethyl-2-phenylbenzofuran is unique due to the combined presence of methyl groups and a phenyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
59483-17-9 |
|---|---|
Formule moléculaire |
C16H14O |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
5,7-dimethyl-2-phenyl-1-benzofuran |
InChI |
InChI=1S/C16H14O/c1-11-8-12(2)16-14(9-11)10-15(17-16)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Clé InChI |
GXAAFCGTVSTKPJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)C=C(O2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



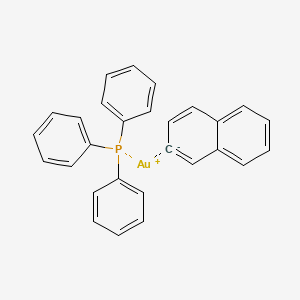
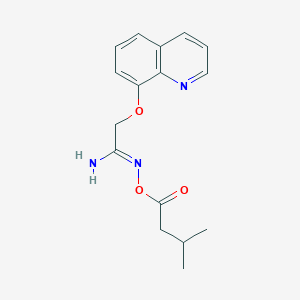
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-fluorobenzamide](/img/structure/B12888458.png)

![(E)-1-[5-(4-Nitrophenyl)furan-2-yl]-N-(4-pentylphenyl)methanimine](/img/structure/B12888467.png)
![4-Cyanobenzo[d]oxazole-2-sulfonamide](/img/structure/B12888468.png)

![2-(Methylthio)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12888483.png)

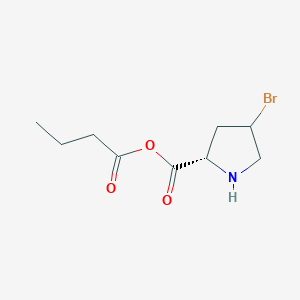
![Tetrahydropyrrolo[1,2-c]thiazole-1,3-dione](/img/structure/B12888498.png)
![7-Methoxy-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12888509.png)
